N,O-Bis(trimethylsilyl)carbamate
Overview
Description
N,O-Bis(trimethylsilyl)carbamate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Mechanism of Action
Target of Action
N,O-Bis(trimethylsilyl)carbamate, also known as trimethylsilyl N-trimethylsilylcarbamate or Trimethylsilyl trimethylsilylcarbamate, primarily targets alcohols, phenols, and carboxylic acids . It acts as a reagent for the silylation of these compounds .
Mode of Action
This compound interacts with its targets through a process known as silylation . This process involves the replacement of a hydrogen atom in the target molecule with a silyl group, which is a silicon atom bonded to three methyl groups . This interaction results in the formation of silyl ethers or silyl esters, depending on the nature of the target molecule .
Biochemical Pathways
The silylation process mediated by this compound affects various biochemical pathways. For instance, it can lead to the silyloxycarbonylation of amines . This reaction results in the formation of carbamates, which are organic compounds that play a crucial role in various biological processes . Additionally, this compound can facilitate the formation of acylisocyanates from carboxylic acid chlorides .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of target molecules through silylation . This can alter the properties of the target molecules, potentially affecting their reactivity, stability, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reagents, the pH, temperature, and solvent used can all impact the efficiency and outcome of the silylation process . Therefore, careful control of these factors is essential when using this compound in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-Bis(trimethylsilyl)carbamate can be synthesized through the reaction of trimethylsilyl chloride with carbamic acid derivatives. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of trimethylsilyl trimethylsilylcarbamate often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(trimethylsilyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,O-Bis(trimethylsilyl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the carbamate functionality.
Bis(trimethylsilyl)acetamide: Another silylation reagent with different reactivity and applications.
Trimethylsilyl cyanide: Used in nucleophilic addition reactions but has different chemical properties
Uniqueness
N,O-Bis(trimethylsilyl)carbamate is unique due to its dual functionality, combining the properties of trimethylsilyl groups with the reactivity of carbamates. This makes it particularly useful in applications requiring both silylation and carbamate functionalities .
Properties
IUPAC Name |
trimethylsilyl N-trimethylsilylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO2Si2/c1-11(2,3)8-7(9)10-12(4,5)6/h1-6H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJAZGPLFOQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188838 | |
Record name | Trimethylsilyl trimethylsilylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35342-88-2 | |
Record name | Trimethylsilyl N-trimethylsilylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35342-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl trimethylsilylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035342882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl trimethylsilylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl trimethylsilylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N,O-Bis(trimethylsilyl)carbamate in organic synthesis?
A1: this compound, often abbreviated as N,O-bis(TMS)carbamate, has proven useful for introducing protecting groups and modifying organic molecules. Specifically, research shows its effectiveness in:
- O-Methyl oxime formation: N,O-bis(TMS)-N-methoxy-carbamate reacts with ketones to produce the corresponding O-methyl oximes, often as a mixture of syn and anti isomers. [] This reaction is applicable even with α-haloketones without unwanted halogen substitution. []
- Imine synthesis: N,O-bis(TMS)-N-methyl-carbamate reacts with oxo compounds to yield the corresponding imines, although yields can be moderate in certain cases. []
- Siloxycarbonylation of amines: N,O-bis(TMS)carbamate can be used to introduce siloxycarbonyl protecting groups to amines. []
- Acyl isocyanate synthesis: This reagent has been explored in the synthesis of acyl isocyanates. []
- Preparation of O-silylurethanes: N,O-bis(TMS)carbamate and its O-trimethylsilyl counterpart offer new routes to synthesize O-silylurethanes. []
Q2: How does the structure of the oxo compound influence the reaction with this compound?
A2: The structure of the oxo compound plays a role in the reaction outcome with N,O-bis(TMS)carbamate:
- Presence of hydroxyl groups: If the oxo compound contains a hydroxyl group, both oxime formation and O-silylation occur concurrently. []
- α-Haloketones: These substrates react without undergoing undesired halogen substitution. []
- Ferrocenylated oxo derivatives: These compounds react similarly to other oxo compounds, yielding the expected products. []
Q3: What are the advantages of using this compound compared to other reagents with similar applications?
A3: While a direct comparison requires further research and depends on the specific application, some potential advantages based on available data include:
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